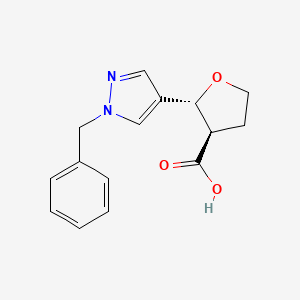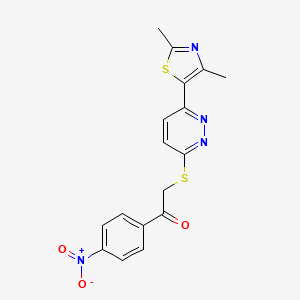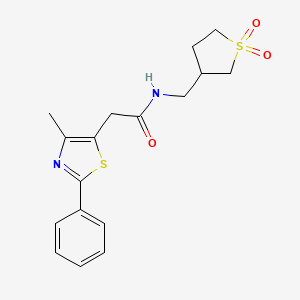![molecular formula C10H15ClN2OS B2411313 4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylmorpholine CAS No. 478248-82-7](/img/structure/B2411313.png)
4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylmorpholine
Descripción general
Descripción
The compound “4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylmorpholine” is a potent insecticide acting on nicotinic acetylcholine receptors . It can be used to control a broad range of lepidoptera .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, thiazole derivatives have been synthesized by the condensation of cyanuric chloride with aniline . The resulting compound was characterized using various spectroscopic techniques .Molecular Structure Analysis
Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The studied compound has been synthesized by the condensation of cyanuric chloride with aniline . The experimentally obtained spectroscopic data has been compared with theoretical calculated results achieved using high-level density functional theory (DFT) method .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación
Synthesis and Structural Insights : The compound 4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylmorpholine has structural similarities to various synthesized thiazole and morpholine derivatives. For instance, Kariuki et al. (2021) synthesized specific thiazole derivatives and characterized their structures, highlighting the intricacies of such molecular frameworks. Similarly, Rana et al. (2008) and Özdemir et al. (2010) explored the synthesis and structural characterization of thiazolidinone and isoindoline-dione derivatives, providing insights into the molecular architecture and potential applications of similar compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021), (Rana, Mistry, & Desai, 2008), (Özdemir, Dinçer, & Cukurovalı, 2010).
Molecular Structure and Properties : Investigations into similar molecules, such as the study by Medetalibeyoğlu et al. (2019), provide a foundation for understanding the molecular structure, vibrational analysis, and thermodynamic properties of compounds with dimethylmorpholine units. These studies contribute to a deeper understanding of the chemical behavior and potential applications of compounds like this compound (Medetalibeyoğlu, Yüksek, & Özdemir, 2019).
Biological Activity and Applications : Several studies have focused on the synthesis of molecules with structural similarities to this compound, assessing their potential biological activities. For instance, Mali et al. (2019) synthesized and evaluated the antibacterial potential and DNA cleavage properties of a thiadiazole derivative, which shares a structural motif with the compound . Additionally, Alexander et al. (2008) identified thiazol-2-ylmorpholine derivatives as potent inhibitors in biological systems, indicating the relevance of this structural class in therapeutic applications (Mali, Sawant, Chaudhari, & Mandewale, 2019), (Alexander et al., 2008).
Antimicrobial and Antiproliferative Properties : The structural features of thiazole and morpholine derivatives make them suitable candidates for antimicrobial and antiproliferative applications. Research by Gür et al. (2020) and Yeromina et al. (2019) delves into the synthesis of Schiff bases and morpholine-containing derivatives, respectively, highlighting their significant antimicrobial properties. These findings underline the potential of this compound in similar applications (Gür, Yerlikaya, Şener, Özkınalı, Baloğlu, Gökce, Altunoglu, Demir, & Şener, 2020), (Yeromina, Upyr, Osolodchenko, Ieromina, Demchenko, & Perekhoda, 2019).
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets to exert their effects . For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Safety and Hazards
Thiamethoxam, a compound with a similar structure, has been banned for all outdoor use in the entire European Union since 2018 due to its risk to wild bees and honeybees . In 2022, the United States Environmental Protection Agency (EPA) concluded that Thiamethoxam is likely to adversely affect 77 percent of federally listed endangered or threatened species and 81 percent of critical habitats .
Direcciones Futuras
Research has been ongoing, and a host of potential drug molecules have been customized for clinical use . The development of new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects is a promising direction .
Propiedades
IUPAC Name |
4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2OS/c1-7-4-13(5-8(2)14-7)6-9-3-12-10(11)15-9/h3,7-8H,4-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJTWVZXRZKZTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CN=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301324638 | |
| Record name | 4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301324638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821693 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
478248-82-7 | |
| Record name | 4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301324638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(furan-3-yl)methanone](/img/structure/B2411231.png)
![3-ethyl-6-(4-methoxyphenyl)-N-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2411232.png)
![2-(6,9-difluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-fluoro-3-methylphenyl)acetamide](/img/structure/B2411235.png)
![N-(3-methoxybenzyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2411236.png)




![8-(4-ethoxyphenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2411245.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2411246.png)

![[(2-Methoxyphenyl)methyl]urea](/img/structure/B2411249.png)
![1-[(3-Iodophenyl)carbonyl]pyrrolidine](/img/structure/B2411250.png)